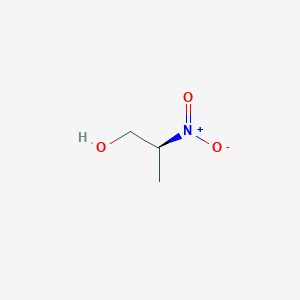

1-Propanol, 2-nitro-, (S)-

CAS No.: 192045-61-7

Cat. No.: VC13831589

Molecular Formula: C3H7NO3

Molecular Weight: 105.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 192045-61-7 |

|---|---|

| Molecular Formula | C3H7NO3 |

| Molecular Weight | 105.09 g/mol |

| IUPAC Name | (2S)-2-nitropropan-1-ol |

| Standard InChI | InChI=1S/C3H7NO3/c1-3(2-5)4(6)7/h3,5H,2H2,1H3/t3-/m0/s1 |

| Standard InChI Key | PCNWBUOSTLGPMI-VKHMYHEASA-N |

| Isomeric SMILES | C[C@@H](CO)[N+](=O)[O-] |

| SMILES | CC(CO)[N+](=O)[O-] |

| Canonical SMILES | CC(CO)[N+](=O)[O-] |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

(S)-2-Nitro-1-propanol () features a three-carbon chain with a hydroxyl group at position 1 and a nitro group at position 2. The (S)-configuration arises from the prioritization of substituents around the chiral center (C2), following the Cahn-Ingold-Prelog rules . The nitro group’s electron-withdrawing nature influences the compound’s reactivity, particularly in hydrogen-bonding interactions and acid-base behavior.

Table 1: Physicochemical Properties of (S)-2-Nitro-1-Propanol

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molar Mass | 105.09 g/mol | |

| CAS Registry Number | 192045-61-7 | |

| Stereochemistry | (S)-configuration at C2 |

Synthesis and Stereochemical Considerations

General Synthesis of Nitro Alcohols

The condensation of nitroalkanes with carbonyl compounds is a well-established route to nitro alcohols. For example, the patent US4241226A describes the preparation of 2-nitro-2-methyl-1-propanol via the reaction of 2-nitropropane with formaldehyde in a basic medium . While this method targets a methyl-substituted analog, it highlights key principles applicable to (S)-2-nitro-1-propanol:

-

Catalysis: Alkaline hydroxides (e.g., NaOH) facilitate the Henry reaction, enabling nitro-aldol condensation.

-

Reaction Conditions: Temperatures between 40–58°C and pH 7–11 optimize yield and purity .

Challenges in Enantioselective Synthesis

The synthesis of enantiomerically pure (S)-2-nitro-1-propanol remains undocumented in available literature. Achieving stereocontrol typically requires:

-

Chiral Catalysts: Asymmetric catalysis using organocatalysts or metal complexes to induce enantioselectivity.

-

Resolution Techniques: Kinetic resolution or chromatographic separation of racemic mixtures.

Current methods for analogous compounds suggest that enzymatic resolution or chiral stationary-phase HPLC could isolate the (S)-enantiomer, though experimental validation is lacking .

Physicochemical Behavior and Stability

Solubility and Reactivity

(S)-2-Nitro-1-propanol’s solubility profile is influenced by its polar functional groups:

-

Hydroxyl Group: Enhances water solubility via hydrogen bonding.

-

Nitro Group: Contributes to dipole-dipole interactions, favoring solubility in polar aprotic solvents (e.g., DMSO).

The compound’s stability is pH-dependent, with decomposition risks under strongly acidic or basic conditions due to nitro group reduction or hydroxyl group oxidation.

Spectroscopic Characterization

-

IR Spectroscopy: Expected signals include O-H stretch (~3300 cm), nitro symmetric/asymmetric stretches (~1370 cm and ~1550 cm), and C-O stretch (~1050 cm).

-

NMR Spectroscopy: NMR would show splitting patterns indicative of chiral center proximity, with distinct signals for the hydroxyl proton (δ 1.5–2.5 ppm) and methyl groups .

Biological and Pharmacological Implications

Key Findings from Analogous Compounds :

-

Mechanism: Voltage-gated K channel activation reduces cytosolic Ca, relaxing vascular smooth muscle.

-

Potency: EC values range from 0.16 μM (thromboxane-induced contraction) to 4.50 μM (KCl-induced contraction).

Industrial and Synthetic Applications

Intermediate in Organic Synthesis

Nitro alcohols serve as precursors to amines (via reduction) and β-nitro ketones (via oxidation). The (S)-enantiomer could be valuable in asymmetric synthesis, particularly for pharmaceuticals requiring chiral centers.

Future Research Directions

-

Enantioselective Synthesis: Development of catalytic asymmetric methods to produce (S)-2-nitro-1-propanol efficiently.

-

Biological Profiling: In vitro and in vivo studies to assess pharmacokinetics and therapeutic potential.

-

Stability Optimization: Formulation strategies to enhance shelf-life and reduce decomposition.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume